molecular formula C6H9N3O B3329652 5-Methoxypyridine-2,3-diamine CAS No. 618439-83-1

5-Methoxypyridine-2,3-diamine

Cat. No.: B3329652
CAS No.: 618439-83-1
M. Wt: 139.16 g/mol
InChI Key: QQEYMWZZKHKJGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxypyridine-2,3-diamine is a pyridine derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 5-Methoxypyridine-2,3-diamine involves the reduction of 6-methoxy-3-nitropyridin-2-amine using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. This reduction yields this compound, which is typically used immediately in subsequent reactions without further purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale catalytic hydrogenation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: As mentioned, it can be synthesized through the reduction of nitro compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: this compound itself.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxypyridine-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diaminopyridine: Similar structure but lacks the methoxy group.

    6-Methoxypyridine-2,3-diamine: Similar but with a different substitution pattern.

    5-Chloropyridine-2,3-diamine: Similar but with a chlorine substituent instead of a methoxy group.

Uniqueness

5-Methoxypyridine-2,3-diamine is unique due to the presence of the methoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with biological targets compared to its non-methoxylated counterparts .

Properties

IUPAC Name

5-methoxypyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEYMWZZKHKJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307006
Record name 5-Methoxy-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618439-83-1
Record name 5-Methoxy-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618439-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxypyridine-2,3-diamine
Reactant of Route 2
5-Methoxypyridine-2,3-diamine
Reactant of Route 3
Reactant of Route 3
5-Methoxypyridine-2,3-diamine
Reactant of Route 4
Reactant of Route 4
5-Methoxypyridine-2,3-diamine
Reactant of Route 5
5-Methoxypyridine-2,3-diamine
Reactant of Route 6
5-Methoxypyridine-2,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.